molecular formula C17H23N3O5 B1328801 [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142206-00-5

[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No. B1328801
CAS RN: 1142206-00-5
M. Wt: 349.4 g/mol
InChI Key: KIXJFPBHDUBIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid, has been studied extensively in recent years due to its beneficial properties. It has a molecular formula of C17H23N3O5 . It generates nitric oxide when metabolized by glutathione S-transferases (GST), which ensures optimal activity . It has shown tumor growth inhibition action in human prostate cancer and leukemia .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C17H23N3O5 and a molecular weight of 349.4 g/mol. For more detailed physical and chemical properties, it would be best to refer to a specialized chemical properties resource or a peer-reviewed research paper.

Scientific Research Applications

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Cancer Chemotherapy

This compound has shown promise in cancer chemotherapy as part of the nitric oxide prodrug JS-K. JS-K is activated by glutathione transferase, and the compound plays a role in this activation process. It has been tested in animal models and has demonstrated potential in inhibiting tumor growth, particularly in human prostate cancer and leukemia .

Biotransformation Studies

In biotransformation studies, the compound is significant for its role in the activation of prodrugs like JS-K by human glutathione transferases. These studies help understand how drugs are metabolized in the body and how they can be optimized for better therapeutic effects .

Nitric Oxide Release

The compound is involved in the release of nitric oxide (NO) when metabolized by glutathione S-transferases. NO plays a crucial physiological role as a signaling molecule in various biological processes, and the compound’s role in NO release is vital for pharmacological applications .

Anti-Leukemic Activity

Research has indicated that the compound has potent anti-leukemic activity. It has been effective against leukemia in both in vitro and in vivo studies, showing its potential as a therapeutic agent .

Prostate Cancer Treatment

The compound has been found to be effective against prostate cancer in murine models. Its role in the metabolism of JS-K to release nitric oxide is crucial for its antiproliferative action against cancer cells .

Hepatoma Treatment

In addition to prostate cancer, the compound has also shown effectiveness in treating hepatoma, a type of liver cancer. This further demonstrates its versatility and potential in cancer treatment .

Multiple Myeloma Therapy

The compound has been used in the treatment of multiple myeloma, a cancer of plasma cells. Its application in various cancer types highlights its importance in the development of new cancer therapies .

Mechanism of Action

The compound generates nitric oxide when metabolized by glutathione S-transferases (GST), which ensures optimal activity . It has shown tumor growth inhibition action in human prostate cancer and leukemia .

properties

IUPAC Name

2-(N-[2-(4-ethoxycarbonylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-2-25-17(24)19-10-8-18(9-11-19)15(21)12-20(13-16(22)23)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXJFPBHDUBIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

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